1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The intramolecular cyclization of γ-substituted amino acid derivatives is another common method.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized versions of the above synthetic routes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares a similar cyclopropane structure.
Coronamic acid: Another cyclopropane-containing amino acid with significant biological activity.
Uniqueness
1-(4-aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific combination of a cyclopropane ring, aminophenyl group, and carboxylic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2639409-31-5 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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